N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
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Overview
Description
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Kinases
- BTK Inhibitors : Compounds similar to N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide, like the analogs PHI492, PHI493, and PHI495, have shown potent inhibition of Bruton's tyrosine kinase (BTK) (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Cardiac Electrophysiological Activity
- Class III Antiarrhythmic Agents : Derivatives of this compound, especially those incorporating imidazolylbenzamides or benzene-sulfonamides, have been evaluated as potential class III antiarrhythmic agents, with some showing comparable potency to sematilide (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Antimicrobial Activity
- Antibacterial Agents : Research has explored the synthesis of new antibiotic and antibacterial drugs incorporating the structural features of this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Metabolism and Pharmacokinetics
- Metabolic Fate in Animals : Studies on similar compounds, like GDC-0449, reveal insights into the metabolic fate and disposition in animals. These studies have implications for understanding the metabolism of this compound related compounds (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh, 2011).
Chemical Synthesis and Reactions
- Synthesis of Aromatic Sulfonamide Inhibitors : The synthesis of aromatic sulfonamide inhibitors, which are structurally related to this compound, has been studied for their potential in inhibiting carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, a related compound, a tetrasubstituted pyrimidine derivative containing a methyl phenyl sulfone structure, has been evaluated for antiproliferative activity against several human cancer cell lines . It’s possible that “N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide” may have similar biological activity.
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-21(19,20)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSIFXYUJQPRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.